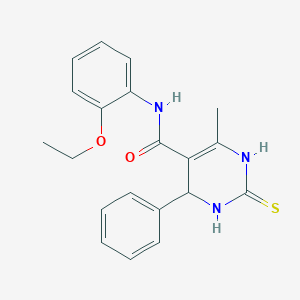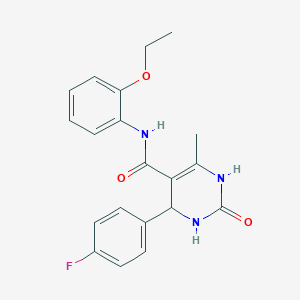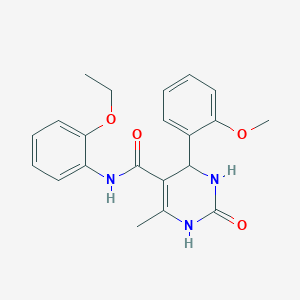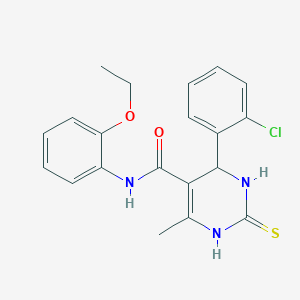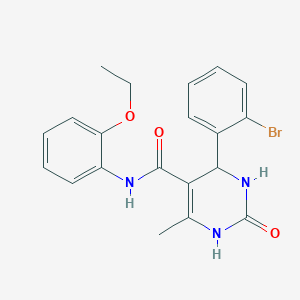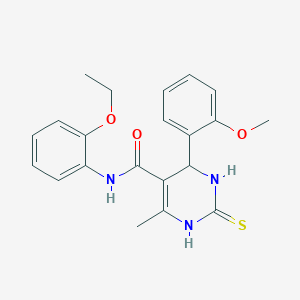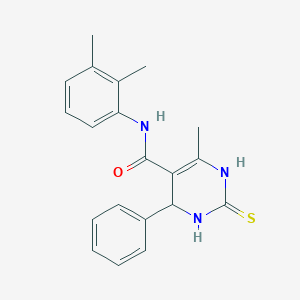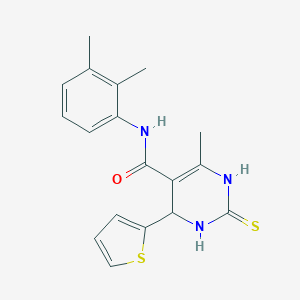![molecular formula C20H22N4O2S B482064 4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 452090-16-3](/img/structure/B482064.png)
4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized. For instance, an aryl piperazine derivative “1-[4-(4-benzo [1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea” (BPPU) has been synthesized and evaluated for anticonvulsant activity .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy. For example, a related compound was analyzed using 1H NMR and 13C NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational methods. For instance, the molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, and isotope atom count of a related compound “4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)quinazoline” were computed .Mécanisme D'action
Target of Action
The primary target of this compound is the Dopamine D2 receptor (D2R) . This receptor plays a crucial role in the brain’s reward system and is involved in motor control, reward, reinforcement, and the release of various neurotransmitters.
Mode of Action
The compound acts as a dopamine agonist , meaning it binds to and activates dopamine receptors, specifically D2R . By doing so, it mimics the action of dopamine, enhancing dopaminergic transmission in the brain.
Biochemical Pathways
Upon activation of the D2R, the compound influences several biochemical pathways. It primarily affects the dopaminergic neurotransmission pathway . The activation of D2R inhibits adenylate cyclase, decreases the formation of cAMP, and subsequently reduces the activation of protein kinase A. This leads to changes in the phosphorylation state of various downstream proteins, affecting neuronal excitability and neurotransmitter release.
Pharmacokinetics
The compound exhibits rapid oral absorption with a Tmax of 1 hour . It has a low plasma protein binding rate, suggesting a low likelihood of drug interactions . The compound has a half-life (t1/2) of 1.7 to 6.9 hours . It is metabolized into two metabolites, a mono-hydroxy derivative and a di-hydroxy derivative . Approximately 68% of the absorbed compound is excreted via the kidneys within 48 hours, with 25% excreted via the bile .
Result of Action
The activation of D2R by the compound leads to enhanced dopaminergic neurotransmission. This results in improved motor control, reward, and reinforcement processes . It also influences the velocity of psychomotor reactions and the lability of nervous processes .
Analyse Biochimique
Biochemical Properties
4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit carbonic anhydrase IX (hCA IX), an enzyme involved in pH regulation and cancer progression . The interaction between the compound and hCA IX involves binding to the enzyme’s active site, thereby inhibiting its catalytic activity. Additionally, the compound may interact with other proteins and receptors, modulating their signaling pathways and biochemical functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In breast cancer cells, the compound induces apoptosis by regulating the expression of crucial biomarkers associated with cell death . It also affects cell signaling pathways, such as the PI3K/Akt pathway, which is critical for cell survival and proliferation. Furthermore, the compound’s impact on cellular metabolism includes alterations in glucose uptake and utilization, highlighting its potential as a metabolic modulator.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, its inhibition of hCA IX is achieved through binding to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate . Additionally, the compound may act as an agonist or antagonist for various receptors, influencing downstream signaling pathways and gene expression. These interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety. Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular processes, including prolonged inhibition of hCA IX and persistent modulation of cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential. Careful dosage optimization is essential to maximize the compound’s benefits while minimizing its risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s inhibition of hCA IX affects the bicarbonate buffering system, altering pH regulation and metabolic homeostasis . Additionally, the compound may influence other metabolic pathways, such as glycolysis and oxidative phosphorylation, by modulating enzyme activity and substrate availability. These interactions highlight the compound’s potential as a metabolic modulator.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes by specific transporters and binding proteins, facilitating its intracellular accumulation . Once inside the cell, the compound may localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, the compound’s interaction with hCA IX occurs primarily in the cytoplasm, where the enzyme is localized. Additionally, the compound may undergo post-translational modifications, such as phosphorylation or ubiquitination, that influence its stability and activity. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-13-14(2)27-20-18(13)19(21-11-22-20)24-7-5-23(6-8-24)10-15-3-4-16-17(9-15)26-12-25-16/h3-4,9,11H,5-8,10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJACWVZIKSUCIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B481995.png)

